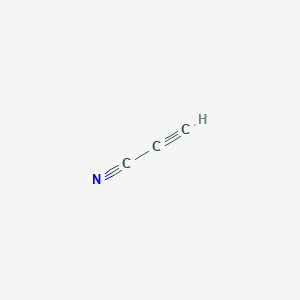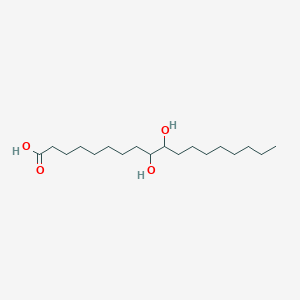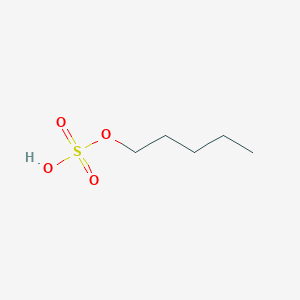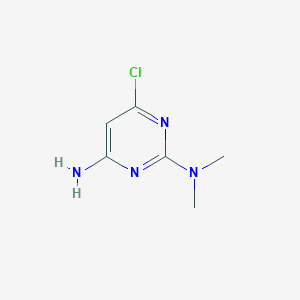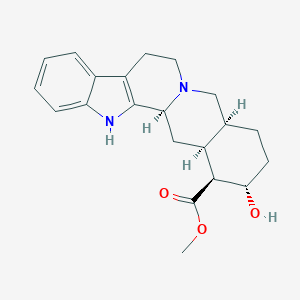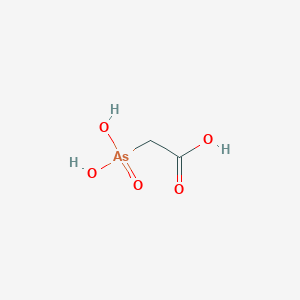
Arsonoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsonoacetic acid (AAA) is a chemical compound that contains both arsenic and carboxylic acid functional groups. It is a white crystalline solid that is soluble in water and has a molecular weight of 152.02 g/mol. AAA is used in various scientific research applications due to its unique properties and potential benefits.
Wissenschaftliche Forschungsanwendungen
Inhibiting Tumor Cell Growth
Arsonoacetic acid, specifically in the form of 2-Arsonoacetic acid (ASAC), has been studied for its effects on tumor cell proliferation. ASAC has demonstrated the ability to inhibit the growth of tumor cells by inducing apoptosis and causing cell cycle arrest. Specifically, ASAC was found to inhibit the proliferation of SMMC-7721 cells, a type of liver cancer cell. The process involves cell morphological changes, G2/M arrest, and loss of mitochondrial membrane potential (Wang, Wei, & Lv, 2009).
Biochemical Action as Phosphate Analogues
Arsonoacetic acid has been discussed in the context of its biochemical action, particularly as an analogue to phosphates. This property makes it significant in understanding arsenic-based compounds' toxicity and interactions with biological systems. For instance, the conversion of arsonoacetate into less toxic forms by bacteria indicates a potential for biochemical transformations of this compound in environmental and biological contexts (Dixon, 1996).
Tumor Cell-Specific Prodrugs
Arsonoacetic acid has been used in the development of tumor cell-specific prodrugs. These prodrugs are based on arsonic acid-presenting iron oxide nanoparticles. Studies have shown that these nanoparticles can effectively target tumor cells like HeLaS3 and HepG2 while having minimal effects on non-tumor cells, such as primary mouse hepatocytes. This selective cytotoxicity, along with their potential in MRI, makes them a promising avenue for cancer treatment (Minehara et al., 2012).
Enzymatic Interactions
The interaction of arsonoacetate with enzymes has been a subject of research. For example, arsonoacetate has been shown to inhibit the activity of succinic dehydrogenase in Tetrahymena geleii S., a type of protozoan. This inhibition is specific and does not affect similar enzymes in rats, highlighting its potential for targeted biochemical applications (Seaman, 1952).
Spectroscopic and Structural Analysis
Research has also focused on the spectroscopic and structural characterization of arsonoacetic acid and its derivatives. Detailed spectroscopic data and crystal structures provide insights into the chemical properties and potential applications of these compounds in various fields, including chemistry and materials science (Nicholson, Wilson, & Nancekivell, 2013).
pH-Responsive Nanoparticles
Arsonoacetic acid has been used to modify the surface of superparamagnetic iron oxide (SPIO) nanoparticles, leading to pH-responsive behavior. These nanoparticles can aggregate under slightly acidic conditions, which can be crucial for applications in targeted drug delivery and other biomedical applications (Minehara et al., 2011).
Eigenschaften
CAS-Nummer |
107-38-0 |
|---|---|
Produktname |
Arsonoacetic acid |
Molekularformel |
C2H5AsO5 |
Molekulargewicht |
183.98 g/mol |
IUPAC-Name |
2-arsonoacetic acid |
InChI |
InChI=1S/C2H5AsO5/c4-2(5)1-3(6,7)8/h1H2,(H,4,5)(H2,6,7,8) |
InChI-Schlüssel |
SIYRQHPXBLWQRE-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)[As](=O)(O)O |
Kanonische SMILES |
C(C(=O)O)[As](=O)(O)O |
Andere CAS-Nummern |
107-38-0 |
Synonyme |
arsonoacetic acid arsonoacetic acid, 76-As labeled arsonolactate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






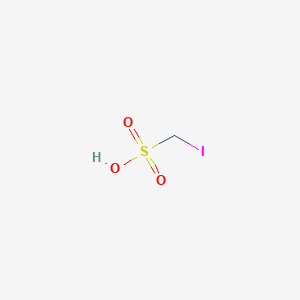
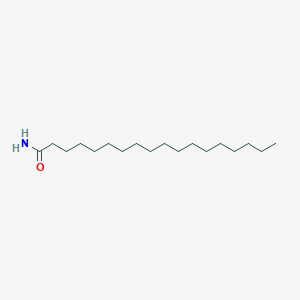
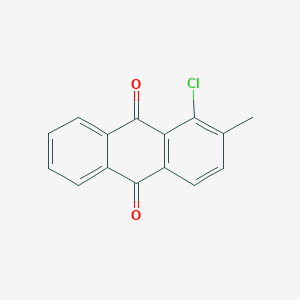
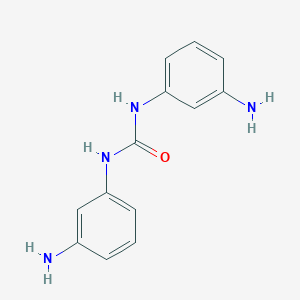
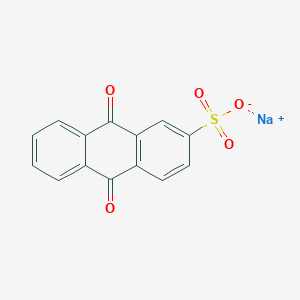
![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
